molecular formula C12H11BrN2O B8401745 1-(4-Bromomethyl-phenyl)-3-methyl-1H-pyrazin-2-one

1-(4-Bromomethyl-phenyl)-3-methyl-1H-pyrazin-2-one

Cat. No. B8401745
M. Wt: 279.13 g/mol
InChI Key: RKLVRIPVCPIJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05939439

Procedure details

The pyrazinone intermediate from Step 3 (430 mg, 1.99 mmol) was dissolved in CH2Cl2 and added to a yellow suspension of NBS (531 mg, 2.98 mmol) and Me2S (0.248 mL, 3.38 mmol) at -20°. The sulfoxium salt was formed at 0° then cooled to -20° before the addition of alcohol. After addition of the alcohol, the reaction mixture was stirred at 0° for several hours and then the cooling bath was allowed to expire overnight. The light brown solution was poured into H2O and extracted with CHCl3 (3×). The organic layers were combined, dried (MgSO4), filtered and concentrated to yield a dark brown oil. Dissolved in EtOAc and filtered off resulting brown solid. The filtrate solidified to give the title compound as a yellow solid which will be used in the next step without further purification.
Name
pyrazinone
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
531 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.248 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:29])[N:4]([C:8]2[CH:28]=[CH:27][C:11]([CH2:12]N3C(CC4C=CC(C#N)=CC=4)=CN=C3)=[CH:10][CH:9]=2)[CH:5]=[CH:6][N:7]=1.C1C(=O)N([Br:37])C(=O)C1.S(C)C.O>C(Cl)Cl.CCOC(C)=O>[Br:37][CH2:12][C:11]1[CH:27]=[CH:28][C:8]([N:4]2[CH:5]=[CH:6][N:7]=[C:2]([CH3:1])[C:3]2=[O:29])=[CH:9][CH:10]=1

Inputs

Step One
Name
pyrazinone
Quantity
430 mg
Type
reactant
Smiles
CC=1C(N(C=CN1)C1=CC=C(CN2C=NC=C2CC2=CC=C(C#N)C=C2)C=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
531 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.248 mL
Type
reactant
Smiles
S(C)C
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The sulfoxium salt was formed at 0°
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a dark brown oil
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
resulting brown solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)N1C(C(=NC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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